molecular formula C19H17N5OS B11616016 N-(3-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

N-(3-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

Cat. No.: B11616016
M. Wt: 363.4 g/mol
InChI Key: ARRYCSPPFAPDMF-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide is a synthetic small molecule featuring a triazinoindole core linked to an acetamide moiety via a sulfanyl bridge. The triazinoindole system is substituted with a methyl group at position 5, while the acetamide nitrogen is bonded to a 3-methylphenyl group.

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5OS/c1-12-6-5-7-13(10-12)20-16(25)11-26-19-21-18-17(22-23-19)14-8-3-4-9-15(14)24(18)2/h3-10H,11H2,1-2H3,(H,20,25)

InChI Key

ARRYCSPPFAPDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

Preparation Methods

The synthesis of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step synthetic routes. One common method includes the reaction of 5-methyl-5H-[1,2,4]triazino[5,6-b]indole with a suitable sulfanylating agent to introduce the sulfanyl group. This intermediate is then reacted with 3-methylphenylacetyl chloride under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazinoindole core, using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where its unique chemical properties may be beneficial.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazinoindole core can interact with various enzymes and receptors, modulating their activity. The sulfanyl group may also play a role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Acetamide Substituents : Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring improve stability and binding affinity in screening assays .
  • Chain Length : Propionamide derivatives (e.g., C1–C18 in ) exhibit reduced antidepressant activity compared to acetamides, highlighting the critical role of the methylene bridge .

Q & A

Basic: What are the standard synthetic routes and critical reaction conditions for preparing this compound?

Answer:
The synthesis involves multi-step reactions starting with the formation of the triazinoindole core, followed by thioether linkage and amide coupling. Key steps include:

  • Core synthesis: Cyclocondensation of substituted indole precursors with triazine derivatives under reflux conditions (e.g., using acetic acid as a solvent) .
  • Thioether formation: Reaction of the triazinoindole intermediate with 2-chloroacetic acid derivatives in the presence of a base (e.g., K₂CO₃) at 60–80°C .
  • Amide coupling: Activation of the carboxylic acid group (e.g., using EDCI/HOBt) and reaction with 3-methylphenylamine at room temperature .

Critical Conditions:

StepSolventTemperatureCatalyst/BaseYield (%)
Thioether formationDMF80°CK₂CO₃30–35%
Amide couplingDCMRTEDCI/HOBt32–35%

Purification is typically achieved via column chromatography (petroleum ether/EtOAc gradients) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR: Confirms structural integrity, including substituent positions (e.g., methyl groups on triazinoindole and aryl rings). Key peaks include δ ~10.3 ppm (amide NH) and δ ~3.7 ppm (triazinoindole N-CH₃) .
  • LCMS: Validates molecular weight (e.g., [M+H]+ = 363.4 for the target compound) and purity (>95%) .
  • HPLC: Ensures chromatographic homogeneity using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., halogenation, alkylation) impact biological activity?

Answer:
The triazinoindole core and substituents on the acetamide moiety critically influence activity. Examples from analogous compounds:

Substituent (Position)Biological EffectMechanism
Bromo (C8 of triazinoindole)Enhanced PqsR antagonismIncreased steric bulk improves binding to quorum-sensing receptors .
Fluoro (aryl ring)Reduced biofilm formationElectron-withdrawing groups enhance interaction with hydrophobic pockets in PqsR .
Methyl (aryl ring)Moderate activityBalances solubility and target affinity .

Methodological Insight:

  • Use SAR-guided synthesis to introduce halogens or electron-donating groups.
  • Validate activity via bacterial reporter assays (e.g., Pseudomonas aeruginosa lasB-gfp) .

Advanced: What is the mechanistic basis for its activity as a quorum-sensing inhibitor?

Answer:
The compound likely antagonizes the Pseudomonas Quinolone Signal (PQS) receptor (PqsR), disrupting virulence factor production. Key steps:

Binding to PqsR: The triazinoindole core mimics the natural ligand HHQ, competing for the ligand-binding domain (LBD) .

Inhibition of alkylquinolone biosynthesis: Blocks autoinducer production (e.g., PQS, HQNO), validated via LC-MS/MS .

Biofilm disruption: Reduces extracellular polysaccharide synthesis, confirmed via crystal violet assays .

Experimental Design:

  • Perform molecular docking (e.g., AutoDock Vina) to predict binding poses.
  • Validate with isothermal titration calorimetry (ITC) for binding affinity .

Advanced: How can computational modeling optimize its interaction with biological targets?

Answer:

  • Docking Studies: Use PDB structures (e.g., 6TPR for PqsR) to identify key residues (e.g., Tyr258, Trp241) for hydrogen bonding and hydrophobic interactions .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to prioritize derivatives with prolonged binding .
  • QSAR Models: Correlate electronic descriptors (e.g., logP, polar surface area) with biofilm inhibition data .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Standardized assays: Use isogenic P. aeruginosa strains (e.g., PAO1-lasB-gfp) for consistent readouts .
  • Control for substituent lipophilicity: Measure logP to differentiate membrane permeability effects from target engagement .
  • Meta-analysis: Compare IC₅₀ values across studies using a standardized metric (e.g., % inhibition at 10 µM) .

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